2-Ethylhexyl myristate CAS number 29806-75-5
2-Ethylhexyl myristate CAS number 29806-75-5
An In-Depth Technical Guide to 2-Ethylhexyl Myristate (CAS: 29806-75-5): Properties, Synthesis, and Applications in Formulation Science
Introduction
2-Ethylhexyl myristate (CAS No. 29806-75-5), the ester of 2-ethylhexyl alcohol and myristic acid, is a versatile ingredient with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] Known for its excellent emollient and skin-conditioning properties, it provides a characteristic non-greasy, silky feel to topical formulations.[2][3] Its chemical structure, featuring a branched alkyl chain, imparts unique physical properties such as low viscosity and good spreadability, making it a preferred choice for formulators seeking to create elegant and effective products.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis, and analytical methodologies of 2-Ethylhexyl myristate, while also exploring its functional roles as an excipient in advanced topical and transdermal delivery systems. The information presented herein is grounded in authoritative data to support formulation development, quality control, and safety assessment.
Physicochemical Properties and Molecular Identification
2-Ethylhexyl myristate is a clear, colorless to pale yellow liquid with a mild odor.[1] Its branched C22 ester structure is fundamental to its performance as a light, non-occlusive emollient. Unlike linear esters which can feel heavier, the branching from the 2-ethylhexyl group disrupts crystalline packing, resulting in a lower viscosity and a more lubricious skin feel.
Table 1: Key Identifiers and Physicochemical Properties of 2-Ethylhexyl Myristate
| Property | Value | Source(s) |
| CAS Number | 29806-75-5 | [4][5] |
| EC Number | 249-863-7 | [4] |
| IUPAC Name | 2-ethylhexyl tetradecanoate | [4][5] |
| Synonyms | Ethylhexyl myristate, Myristic acid, 2-ethylhexyl ester | [1][6] |
| Molecular Formula | C₂₂H₄₄O₂ | [4][5] |
| Molecular Weight | 340.58 g/mol | [5][7] |
| Boiling Point | 381.5 ± 10.0 °C (Predicted) | [8] |
| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [8] |
| LogP | 9.8 (Estimated) | [8] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis and Manufacturing Process
The industrial production of 2-Ethylhexyl myristate is typically achieved through Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of myristic acid (tetradecanoic acid) with 2-ethylhexanol.
Principle of Synthesis
The reaction is an equilibrium process. To drive the synthesis towards the formation of the ester product, the water generated as a byproduct must be continuously removed. In an industrial setting, this is often accomplished by using an excess of the reactant alcohol (2-ethylhexanol) to azeotropically distill the water away from the reaction mixture.[9]
Reaction Mechanism
The mechanism involves the protonation of the carbonyl oxygen of myristic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of 2-ethylhexanol. A subsequent series of proton transfers and the elimination of a water molecule yields the final ester.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is an illustrative example based on standard esterification procedures.[9][10]
-
Reactor Setup: Equip a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, a mechanical stirrer, and a temperature probe.
-
Charging Reactants: Charge the flask with myristic acid (1.0 mol), 2-ethylhexanol (1.5 mol, serves as reactant and azeotroping agent), and p-toluenesulfonic acid (0.02 mol, catalyst).
-
Reaction: Heat the mixture to 110-130°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol. Continue the reaction for 4-6 hours or until no more water is collected, indicating reaction completion.[11]
-
Catalyst Neutralization: Cool the reaction mixture to below 60°C. Add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide slowly with stirring to neutralize the acid catalyst until the pH of the aqueous layer is 7-8.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer twice with water and once with brine to remove residual salts and base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator. The final product can be further purified by vacuum distillation to yield high-purity 2-Ethylhexyl myristate.
Purification and Quality Control Workflow
Post-synthesis purification is critical to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the final product meets the high-purity standards required for cosmetic and pharmaceutical use.
Applications in Research and Drug Development
The utility of 2-Ethylhexyl myristate extends beyond its role as a simple emollient. For drug development professionals, it serves as a valuable excipient in topical and transdermal formulations.
Emollient and Vehicle in Topical Formulations
2-Ethylhexyl myristate is prized for its ability to soften and smooth the skin (emollience) without leaving a greasy residue.[2] It functions as a vehicle that helps to evenly distribute active pharmaceutical ingredients (APIs) on the skin's surface. Its low viscosity and high spreadability improve patient compliance by enhancing the sensory profile of creams, lotions, and ointments.[1][12] Compared to a similar emollient like Isopropyl Myristate (IPM), 2-Ethylhexyl myristate can provide a slightly richer, more conditioning feel, while IPM offers a drier touch.[3]
Solvent and Penetration Enhancer
Due to its lipophilic nature, 2-Ethylhexyl myristate is an effective solvent for many non-polar APIs, improving their solubility and stability within a formulation.[12] Furthermore, it can act as a penetration enhancer.
Mechanism of Penetration Enhancement: The primary barrier to percutaneous drug absorption is the stratum corneum, the outermost layer of the skin, which is rich in lipids. 2-Ethylhexyl myristate, as a fatty acid ester, is structurally similar to these lipids. It is hypothesized to enhance penetration by:
-
Intercalating into the lipid bilayers of the stratum corneum, temporarily disrupting their highly ordered structure.
-
Increasing the fluidity of the lipid matrix, thereby increasing the diffusion coefficient of the dissolved API through the barrier.
-
Acting as a carrier, partitioning from the vehicle into the stratum corneum and pulling the dissolved API along with it.
Analytical Methodologies
Accurate identification and quantification of 2-Ethylhexyl myristate in raw materials and finished products are essential for quality control. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective technique for this purpose due to its high sensitivity and specificity.
Protocol: GC-MS Analysis of 2-Ethylhexyl Myristate in a Cream Base
-
Sample Preparation (Extraction): a. Weigh 100 mg of the cream sample accurately into a 15 mL centrifuge tube. b. Add 5 mL of acetone to disperse the sample, and vortex for 1 minute. c. Add 5 mL of hexane, and vortex vigorously for 2 minutes to extract the lipophilic components, including 2-Ethylhexyl myristate. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Carefully transfer the upper hexane layer to a clean vial for analysis. This procedure is adapted from methodologies used for similar analytes in complex matrices.[13]
-
Instrumentation and Parameters: The following table provides typical starting parameters for a GC-MS analysis, which should be optimized for the specific instrument in use.
Table 2: Illustrative GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for separating fatty acid esters. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | Provides good separation from other formulation components. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-500 m/z | Covers the molecular ion and key fragments of the analyte. |
-
Data Interpretation:
-
Identification: The identity of 2-Ethylhexyl myristate is confirmed by matching its retention time and its mass spectrum against a certified reference standard.[14]
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations to quantify the amount of 2-Ethylhexyl myristate in the sample.
-
Safety and Toxicological Profile
2-Ethylhexyl myristate has a well-established safety profile and is considered safe for use in cosmetic products under current practices.[4]
-
Acute Toxicity: Like other related alkyl esters, it is expected to have low acute oral toxicity, with LD50 values in rats reported to be >2000 mg/kg bw for similar compounds.[15]
-
Irritation and Sensitization: It is generally considered non-irritating and non-sensitizing to human skin at typical use concentrations.[16][17]
-
Systemic Toxicity: In a 28-day repeated oral dose study on a structurally related compound (2-ethylhexyl stearate), no clinical signs of toxicity were observed at doses up to 1000 mg/kg bw/day.[15]
-
Regulatory Standing: Aggregated notifications to the European Chemicals Agency (ECHA) indicate that the substance does not meet the criteria for classification as hazardous under GHS (Globally Harmonized System).[4]
-
Endocrine Disruption: There is no evidence to suggest that 2-Ethylhexyl myristate has endocrine-disrupting properties.[2][18]
Table 3: Summary of Toxicological Endpoints
| Endpoint | Result | Classification | Source(s) |
| Acute Oral Toxicity | Low toxicity expected (LD50 > 2000 mg/kg bw) | Not Classified | [15] |
| Skin Irritation | Not irritating at typical use concentrations | Not Classified | [16][17] |
| Eye Irritation | No data available, expected to be minimal | Not Classified | [18] |
| Skin Sensitization | Not a sensitizer | Not Classified | [17] |
| GHS Hazard | Does not meet hazard criteria | Not Classified | [4] |
Conclusion
2-Ethylhexyl myristate (CAS 29806-75-5) is a high-performance emollient and functional excipient with a robust safety profile. Its unique physicochemical properties, derived from its branched ester structure, make it an invaluable tool for formulators aiming to develop aesthetically pleasing and effective topical products. For scientists in drug development, its utility as a solvent and potential penetration enhancer for lipophilic APIs offers a pathway to optimize drug delivery through the skin. A thorough understanding of its synthesis, analytical characterization, and safety is paramount for its successful application in both cosmetic and pharmaceutical sciences.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 2-Ethylhexyl myristate. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Environmental Working Group (EWG). (n.d.). EWG Skin Deep® | What is ETHYLHEXYL MYRISTATE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylhexyl Stearate vs. Isopropyl Myristate: A Comparative Look at Emollients. Retrieved from [Link]
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PubChemLite. (n.d.). 2-ethylhexyl myristate (C22H44O2). Retrieved from [Link]
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Kato, K., et al. (2004). Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 804(2), 397-401. Retrieved from [Link]
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